molecular formula C14H27N3O9 B605852 Azido-PEG4-beta-D-glucose CAS No. 1609083-15-9

Azido-PEG4-beta-D-glucose

Cat. No.: B605852
CAS No.: 1609083-15-9
M. Wt: 381.38
InChI Key: AJCOHNWPGBTGTQ-RKQHYHRCSA-N
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Description

Azido-PEG4-beta-D-glucose is a PEG-based PROTAC linker . It is a PEG derivative containing one azide group and one D-glucose group . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . D-glucose increases solubility in aqueous media and increases the selectivity of the PEGylation reaction .


Synthesis Analysis

This compound is a reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Molecular Structure Analysis

The molecular formula of this compound is C14H27N3O9 . Its molecular weight is 381.38 .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 381.38 . The molecular formula is C14H27N3O9 .

Scientific Research Applications

Enzyme Catalysis and Biochemical Applications

Azido-PEG4-beta-D-glucose finds its application in various biochemical and enzymatic processes. For example, the enzyme glucose oxidase, which catalyzes the oxidation of beta-D-glucose to gluconic acid, has wide applications in chemical, pharmaceutical, food, and beverage industries, as well as in clinical chemistry and biotechnology. The novel applications of glucose oxidase in biosensors have heightened its demand in recent years (Bankar et al., 2009). Moreover, the gram-scale production of 1-azido-β-d-glucose via enzyme catalysis for the synthesis of 1,2,3-triazole-glucosides has been demonstrated, indicating its potential in preparative synthesis and chemical modifications (Gorantla et al., 2019).

Biomedical and Biosensor Applications

This compound also plays a significant role in biomedical applications and biosensor development. For instance, a streptavidin-hydrogel, prepared using azido-modified branched poly(ethylene glycol), has been used for enzyme immobilization on electrodes. This development has implications for glucose sensing and bioelectronic applications (Matsumoto et al., 2018). Additionally, metabolic labeling of glycans with azido sugars, followed by glycan-profiling and visualization via Staudinger ligation, has provided new insights into glycoprotein analysis, essential for understanding various biological processes and diseases (Laughlin & Bertozzi, 2007).

Drug Development and Diagnostic Research

In drug development and diagnostic research, azido sugars, including this compound, have been utilized to probe biological systems. For instance, they have been used to study carbohydrate-binding proteins and the activity of glycosidases, providing valuable insights into enzyme-substrate interactions and potential drug targets (Liu et al., 2022).

Biomaterials and Biocompatibility Studies

Furthermore, the interaction of this compound with biomaterials, such as chitosan films modified with poly(ethylene glycol), has been explored to enhance their biocompatibility. These studies are crucial for developing advanced materials for biomedical applications, such as tissue engineering and drug delivery systems (Zhang et al., 2002).

Mechanism of Action

Target of Action

Azido-PEG4-beta-D-glucose is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

This compound is a click chemistry reagent . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound as a linker in the synthesis of PROTACs, specific proteins can be targeted for degradation, thereby influencing the associated biochemical pathways .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media

Result of Action

The result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This can lead to changes in cellular processes depending on the function of the degraded proteins.

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of copper catalysts for the CuAAc reaction, and the presence of molecules with Alkyne, DBCO, or BCN groups for click chemistry reactions . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could also influence its action, efficacy, and stability.

Future Directions

Azido-PEG4-beta-D-glucose is a promising compound in the field of proteomics research . Its ability to undergo click chemistry reactions makes it a valuable tool in the synthesis of PROTACs , which are a new class of drugs with potential applications in targeted therapy .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O9/c15-17-16-1-2-22-3-4-23-5-6-24-7-8-25-14-13(21)12(20)11(19)10(9-18)26-14/h10-14,18-21H,1-9H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOHNWPGBTGTQ-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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